![molecular formula C20H17N5S3 B380884 2-Ethyl-4-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine CAS No. 315694-01-0](/img/structure/B380884.png)
2-Ethyl-4-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
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Description
2-Ethyl-4-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C20H17N5S3 and its molecular weight is 423.6g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Ethyl-4-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethyl-4-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry
Triazole derivatives are known for their wide range of medicinal applications. They have been used in approved drugs for various treatments such as diabetes (Sitagliptin), antipsychotics (Lorpiprazole), and anxiolytics (Alprazolam) . The compound could potentially be explored for similar pharmacological properties.
Antitumor Activity
Compounds with a [1,2,4]triazolo[1,5-a]pyrimidine moiety have been reported to exhibit antitumor properties . Research could be directed towards evaluating this compound’s efficacy in cancer treatment.
Neurological Disorders
Given that certain triazole derivatives are used in treating conditions like Alzheimer’s disease and insomnia , this compound may also hold potential in neuropharmacology.
Antimicrobial and Antiviral Applications
Triazine and triazole derivatives have shown antimicrobial and antiviral activities . The subject compound could be synthesized and tested for these biological activities.
Synthetic Chemistry
The synthesis of triazolo-based heterocycles is a field of interest in synthetic chemistry . This compound could serve as a model for developing new synthetic methodologies.
Anticancer Research
Some triazole derivatives have been designed and evaluated for their anticancer activity . This suggests a possible application for the compound within anticancer research.
Each of these fields presents a unique opportunity to explore the applications of 2-Ethyl-4-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine . Further research and experimentation would be necessary to fully understand and harness its potential.
properties
IUPAC Name |
2-ethyl-4-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5S3/c1-2-15-21-17-16(11-7-3-5-9-13(11)26-17)18(22-15)28-20-24-23-19-25(20)12-8-4-6-10-14(12)27-19/h4,6,8,10H,2-3,5,7,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACTCZUULKLAXKT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C3=C(S2)CCCC3)C(=N1)SC4=NN=C5N4C6=CC=CC=C6S5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-4-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
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